molecular formula C18H20ClNO4 B4621341 5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide

5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide

Cat. No. B4621341
M. Wt: 349.8 g/mol
InChI Key: NCAYAABSLMTOQD-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds known for their specific functional groups, including chloro, methoxy, and benzamide moieties. Such compounds are often studied for their potential in various applications due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions, aiming at introducing specific functional groups to the benzamide backbone. For instance, the synthesis of derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with similar structural features, highlights the role of amide bond modification and the introduction of substituents on the benzamide moiety to achieve high selectivity and affinity for target receptors or biological activities (Perrone et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide reveals the importance of intermolecular interactions, such as hydrogen bonding, in determining their conformation and stability. Studies on similar molecules, like N-3-hydroxyphenyl-4-methoxybenzamide, utilize techniques such as X-ray diffraction and DFT calculations to elucidate their molecular geometry and the influence of intermolecular interactions (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include modifications at the amide bond or the introduction of substituents at strategic positions to alter their chemical properties. For example, the conversion of N-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides into pyrazoline derivatives demonstrates the reactivity of the benzamide moiety and the potential for generating compounds with desirable biological activities (Abdulla et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including their molar refractivity and polarizability, can be influenced by their molecular structure and the presence of specific functional groups. Studies on related compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, provide insights into the effects of drug concentration on these properties (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds like 5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide are determined by their functional groups and molecular structure. The synthesis and pharmacological activity of similar benzamide derivatives underscore the potential for designing compounds with specific chemical and biological properties (Abdulla et al., 2013).

Scientific Research Applications

Environmental Contaminants and Toxicology

Research on environmental contaminants, such as chlorinated solvents and parabens, highlights the ongoing concern about the fate and behavior of chemical substances in aquatic environments and their potential health impacts. Studies reveal that despite wastewater treatments, these contaminants persist at low concentrations in effluents and surface waters, raising questions about their long-term effects on human health and ecosystems (Haman et al., 2015), (Ruder, 2006).

Pharmacological Effects of Compounds

The pharmacological review of compounds like chlorogenic acid showcases the diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, suggesting a potential for therapeutic applications. Such studies contribute to understanding how structurally diverse compounds might interact with biological systems to offer health benefits or pose risks (Naveed et al., 2018).

Novel Synthesis and Pharmaceutical Impurities

Advancements in the synthesis of pharmaceuticals, as seen in the studies of omeprazole and its impurities, illustrate the complexity and innovation within pharmaceutical chemistry. These research efforts not only aim to improve the synthesis efficiency but also address the challenges related to impurities and their impact on drug safety and efficacy (Saini et al., 2019).

properties

IUPAC Name

5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-11(12-5-7-16(23-3)17(9-12)24-4)20-18(21)14-10-13(19)6-8-15(14)22-2/h5-11H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAYAABSLMTOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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